H-Asn(GlcNAc-beta-D)-OH
Overview
Description
H-Asn(GlcNAc-beta-D)-OH is a compound that plays a significant role in the field of glycobiology. It is a type of N-glycan, which is a carbohydrate structure attached to proteins through a nitrogen atom. This compound is particularly notable for its presence in glycoproteins, where it contributes to various biological functions, including cell signaling and protein stability .
Scientific Research Applications
H-Asn(GlcNAc-beta-D)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the study of glycosylation processes and the synthesis of glycoproteins.
Biology: The compound is essential for understanding cell signaling pathways and protein interactions.
Medicine: this compound is involved in the development of therapeutic glycoproteins and the study of diseases related to glycosylation defects.
Mechanism of Action
Target of Action
Aspartylglycosamine, also known as Aspartylglucosylamine, N-acetylglucosaminylasparagine, Aspartylglucosamine, or AADG, primarily targets the enzyme peptide:N-glycanase (PNG) . This enzyme is involved in the degradation of misfolded glycoproteins .
Mode of Action
The compound interacts with its target, PNG, by acting as a substrate. PNG catalyzes the cleavage of the proximal N-acetylglucosamine residue of an N-glycan from the asparagine residue of a protein . This is a crucial step in the degradation of misfolded glycoproteins .
Biochemical Pathways
The primary biochemical pathway affected by Aspartylglycosamine is the degradation pathway of misfolded glycoproteins . When PNG is deficient, a single N-acetylglucosamine residue is left attached to the asparagine residue, which results in free Aspartylglycosamine when the glycoprotein is degraded .
Pharmacokinetics
It has been identified as a potential biomarker for ngly1-cddg, a congenital disorder of deglycosylation . This suggests that it may be detectable in biological samples such as dried blood spots .
Result of Action
The molecular effect of Aspartylglycosamine’s action is the accumulation of undegraded glycoasparagines in tissues and body fluids . This can lead to various cellular effects, including the disruption of normal cellular functions and potentially contributing to the symptoms of disorders like Aspartylglycosaminuria .
Biochemical Analysis
Biochemical Properties
Aspartylglycosamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The increase of Aspartylglycosamine can be explained by the lack of function of peptide:N-glycanase (PNG). PNG catalyzes the cleavage of the proximal N-acetylglucosamine residue of an N-glycan from the asparagine residue of a protein, a step in the degradation of misfolded glycoproteins .
Cellular Effects
Aspartylglycosamine influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. The presence of Aspartylglycosamine in cells is associated with a congenital disorder of deglycosylation .
Molecular Mechanism
The molecular mechanism of Aspartylglycosamine involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. PNG deficiency results in a single N-acetylglucosamine residue left attached to the asparagine residue which results in free Aspartylglycosamine when the glycoprotein is degraded .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspartylglycosamine change over time. It has been observed that Aspartylglycosamine is the only significantly increased compound in dried blood spots (DBS) of NGLY1-CDDG patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Asn(GlcNAc-beta-D)-OH typically involves the enzymatic transfer of N-acetylglucosamine to asparagine residues on proteins. This process is catalyzed by specific glycosyltransferases, such as N-acetylglucosaminyltransferase-III . The reaction conditions often require a controlled environment with optimal pH and temperature to ensure the efficiency of the enzymatic activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors, where they produce the compound in large quantities under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: H-Asn(GlcNAc-beta-D)-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvent systems to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction could produce simpler forms of the compound .
Comparison with Similar Compounds
H-Asn(GlcNAc-beta-D)-OH can be compared with other similar compounds, such as:
N-acetylglucosamine: A monosaccharide that serves as a building block for this compound.
N-acetylgalactosaminylasparagine: Another N-glycan with a similar structure but different sugar moiety.
N-acetylglucosaminylserine: A compound where N-acetylglucosamine is attached to serine instead of asparagine.
The uniqueness of this compound lies in its specific role in glycoprotein formation and its impact on protein function and stability, which distinguishes it from other related compounds .
Properties
IUPAC Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTRPBWEMMPYSW-HRRFRDKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O8 | |
Record name | Aspartylglucosamine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartylglucosamine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027514 | |
Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aspartylglycosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2776-93-4 | |
Record name | N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2776-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylglucosaminylasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARAGINE-N-ACETYL-.BETA.-D-GLUCOSAMINE CONJUGATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9ODP9B8O5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aspartylglycosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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